molecular formula C22H16Cl2O3S2 B2990440 3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 477762-70-2

3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No.: B2990440
CAS No.: 477762-70-2
M. Wt: 463.39
InChI Key: WWRXLIORBSGYLB-UHFFFAOYSA-N
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Description

This compound features a benzothiophen-1-one core substituted with a 2,6-dichlorophenylsulfanyl group at position 3, a methoxy group at position 6, and a 4-methoxyphenyl group at position 2. The dichlorophenyl and methoxy substituents likely enhance lipophilicity and electronic interactions, making it relevant in pharmaceutical or agrochemical research. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP , while density functional theory (DFT) calculations aid in understanding electronic properties.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanyl-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O3S2/c1-26-14-8-6-13(7-9-14)22-20(28-21-17(23)4-3-5-18(21)24)16-11-10-15(27-2)12-19(16)29(22)25/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRXLIORBSGYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)SC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,6-Dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one, a compound of significant interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article consolidates findings from diverse sources regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzothiophene core substituted with dichlorophenyl and methoxy groups. Its molecular formula is C17H14Cl2O2SC_{17}H_{14}Cl_2O_2S, and it has a molecular weight of approximately 359.33 g/mol. The presence of the sulfanyl group is particularly noteworthy as it may contribute to the compound's biological activity.

Biological Activity Overview

Research indicates that this compound possesses a range of biological activities, including:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, suggesting potent anticancer properties comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound in antibiotic development .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showing moderate DPPH radical-scavenging activity, which is crucial for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism and survival.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that it may modulate ROS levels within cells, thereby influencing cell survival pathways.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Anticancer Study : A study reported the effects of the compound on A-549 and MCF7 cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Antimicrobial Activity Assessment : Another study explored its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising antibacterial activity, suggesting its potential utility in treating resistant infections .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (μmol/mL)Reference
AnticancerA-5490.02 - 0.08
AnticancerMCF70.04 - 0.06
AntimicrobialMRSANot specified
AntioxidantDPPH Radical ScavengingModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzothiophen-1-one core differentiates this compound from urea-based analogs (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea ). While urea derivatives often act as herbicides, the sulfanyl and methoxy groups in the target compound may confer distinct bioactivity or binding mechanisms.

Electronic and Steric Effects

DFT studies can compare electron density distribution, HOMO-LUMO gaps, and dipole moments between the target compound and analogs. For example:

  • 2,6-Dichlorophenylsulfanyl vs. 4-Chlorophenylsulfanyl : The ortho-chlorine atoms in the target compound may increase steric hindrance, reducing binding affinity compared to para-substituted analogs.
  • Methoxy Positioning: The 6-methoxy group could enhance solubility relative to non-polar substituents.

Crystallographic and Analytical Comparisons

Crystallographic data (via SHELX or ORTEP ) for similar compounds reveal key differences:

Property Target Compound 3-(2,6-Dichlorophenyl)-1,1-dimethylurea Benzothiophenone Analog (4-Cl-Substituted)
Core Structure Benzothiophen-1-one Urea Benzothiophen-1-one
Substituents 2,6-Cl₂Ph-S, 6-OCH₃, 4-OCH₃Ph 2,6-Cl₂Ph 4-ClPh-S, 6-OCH₃, 4-OCH₃Ph
Molecular Weight ~475 g/mol (calculated) ~265 g/mol ~460 g/mol (calculated)
logP (Predicted) ~4.2 (highly lipophilic) ~2.8 ~3.9

Research Findings and Methodological Insights

  • DFT Analysis : The inclusion of exact exchange in DFT functionals improves accuracy in predicting thermodynamic properties (e.g., bond dissociation energies), critical for comparing reactivity across analogs.
  • Crystallography: SHELX and ORTEP enable precise measurement of bond lengths and angles, revealing how substituents distort the benzothiophenone core.
  • Analytical Chemistry : HPLC or LC-MS methods using standards from can quantify the target compound in mixtures, aiding pharmacokinetic studies.

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